Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-
Description
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a dimethylamino group and a methylene-propenyl group. This compound is known for its applications in various fields, including photophysical studies due to its ability to undergo intramolecular charge transfer.
Properties
CAS No. |
828276-41-1 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]buta-1,3-dien-2-yl]benzonitrile |
InChI |
InChI=1S/C19H18N2/c1-14(17-7-5-16(13-20)6-8-17)15(2)18-9-11-19(12-10-18)21(3)4/h5-12H,1-2H2,3-4H3 |
InChI Key |
CVDOZIBBVCTIDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C)C(=C)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .
Another method involves the use of ionic liquids as recycling agents. In this approach, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt is used as an alternative to hydroxylamine hydrochloride. The ionic liquid serves multiple roles, including co-solvent, catalyst, and phase separation agent, simplifying the separation process and eliminating the need for metal salt catalysts .
Industrial Production Methods
Industrial production of benzonitrile typically involves the ammoxidation of toluene. This process entails the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile and water. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitrobenzonitriles, sulfonylbenzonitriles, or halobenzonitriles.
Scientific Research Applications
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- has several scientific research applications:
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- involves its ability to undergo intramolecular charge transfer. Upon photo-excitation, the dimethylamino group donates an electron to the cyanophenyl moiety, resulting in dual fluorescence. This property makes it valuable in photophysical studies and applications .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with a single nitrile group attached to a benzene ring.
4-(Dimethylamino)benzonitrile: Similar structure but lacks the methylene-propenyl group.
Benzaldehyde: Precursor in the synthesis of benzonitrile, lacks the nitrile group.
Uniqueness
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- is unique due to its ability to undergo intramolecular charge transfer, leading to dual fluorescence. This property distinguishes it from other similar compounds and makes it valuable in photophysical studies and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
